2-Chloroquinoline-3-carbonyl chloride

Overview

Description

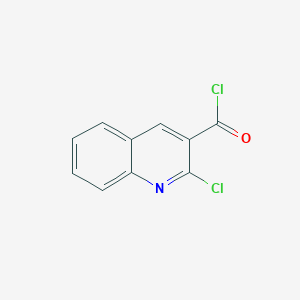

2-Chloroquinoline-3-carbonyl chloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and carbonyl chloride groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroquinoline-3-carbonyl chloride typically involves the reaction of 2-chloroquinoline with phosgene (COCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other carbonyl-containing compounds.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alcohols

Solvents: Dichloromethane, toluene, acetonitrile

Catalysts: Lewis acids, such as aluminum chloride (AlCl₃)

Major Products Formed

Amides: Formed by the reaction with amines

Esters: Formed by the reaction with alcohols

Thioesters: Formed by the reaction with thiols

Scientific Research Applications

2-Chloroquinoline-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Employed in the development of bioactive molecules with potential therapeutic properties.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents, including antimalarial and anticancer drugs.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloroquinoline-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or to form complex molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

2-Chloroquinoline-3-carbonyl chloride can be compared with other quinoline derivatives, such as:

2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a carbonyl chloride group.

2-Chloroquinoline-3-carboxylic acid: Contains a carboxylic acid group, making it less reactive towards nucleophiles compared to the carbonyl chloride derivative.

2-Chloroquinoline-3-carbonitrile: Contains a nitrile group, which has different reactivity and applications compared to the carbonyl chloride group.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in synthetic chemistry.

Biological Activity

2-Chloroquinoline-3-carbonyl chloride is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound is synthesized through various methods, predominantly involving the reaction of quinoline derivatives with chlorinating agents. The conversion of quinoline carboxylic acids into their corresponding acid chlorides is a common synthetic route. The structural formula can be represented as follows:

This compound features a chloro substituent at the 2-position and a carbonyl chloride functional group at the 3-position of the quinoline ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

- Anticancer Potential : Research indicates that derivatives of this compound possess antiproliferative activity against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

- Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of this compound, suggesting its role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Data Table: Biological Activity Summary

| Activity | Effectiveness | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antioxidant | Reduces oxidative stress |

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on a series of chalcone derivatives including this compound demonstrated notable antibacterial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest strong antibacterial effects .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound and its derivatives could inhibit cell proliferation significantly. The mechanism was linked to cell cycle arrest and apoptosis induction, indicating potential as an anticancer agent .

- Antioxidant Evaluation : Research on the antioxidant properties showed that this compound could scavenge free radicals effectively, providing a protective effect against oxidative damage in cellular models .

Properties

IUPAC Name |

2-chloroquinoline-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUMFCDPDBLWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383305 | |

| Record name | 2-chloroquinoline-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136812-19-6 | |

| Record name | 2-chloroquinoline-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.